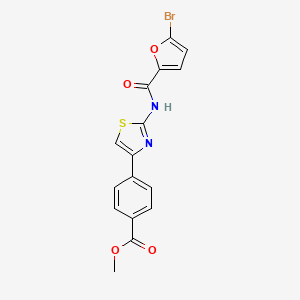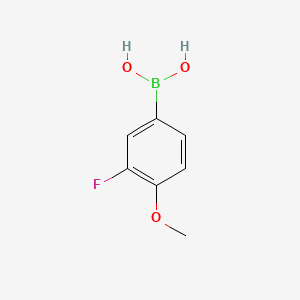![molecular formula C18H20N6O2S B2802889 5-methyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 877638-64-7](/img/structure/B2802889.png)
5-methyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-methyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one” is a complex organic molecule. It contains several functional groups including a phenylpiperazine, a triazolopyrimidinone, and a thioether .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The phenylpiperazine and triazolopyrimidinone rings would likely contribute to the rigidity of the molecule, while the thioether group could potentially introduce some flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the phenylpiperazine and triazolopyrimidinone rings could influence its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Enzyme Inhibition and Biological Activity
Enzyme Inhibition
Compounds similar to 5-methyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one have been evaluated as potential inhibitors of enzymes like 15-lipoxygenase (15-LO), showcasing their potential as enzyme inhibitors in pharmacological contexts (Asghari et al., 2016).
Antimicrobial and Antituberculous Activities
Certain structural analogs have demonstrated promising antituberculous and antimicrobial activities. These analogs are synthesized through specific reactions and tested for their activity against various microbial strains, suggesting potential utility in treating infections and diseases like tuberculosis (Titova et al., 2019), (Lahmidi et al., 2019), (Gomha et al., 2018).
Antitumor Properties
Derivatives of this compound have been synthesized and tested for antitumor activities, indicating their potential in cancer treatment. The compounds showed significant potency against certain cancer cell lines, hinting at their applicability in oncology (Gomha et al., 2017).
Synthesis and Characterization of Derivatives
Derivative Synthesis
A series of derivatives of this compound have been synthesized, adding to the chemical diversity and potential applications in various fields of research. These derivatives are characterized and synthesized through specific reactions, expanding the utility of the parent compound in scientific research (Afrough et al., 2017), (Abdelriheem et al., 2017).
Spectral and Structural Analysis
Novel derivatives have been synthesized and subjected to thorough spectroscopic and structural analysis, including X-ray diffraction and various spectral techniques. This comprehensive characterization helps in understanding the molecular structure and potential interactions of these compounds (Davoodnia et al., 2008), (Youssef et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a drug candidate, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
Propiedades
IUPAC Name |
5-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c1-13-11-15(25)19-17-20-21-18(24(13)17)27-12-16(26)23-9-7-22(8-10-23)14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3,(H,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMKDFNPHHZZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NN=C(N12)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

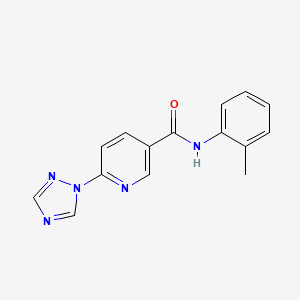
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide](/img/structure/B2802810.png)
![4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonylmorpholine-3-carbonitrile](/img/structure/B2802812.png)
![N-(3-chloro-2-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2802813.png)
methanone](/img/structure/B2802814.png)
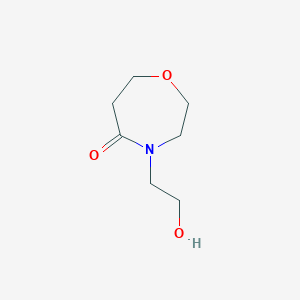
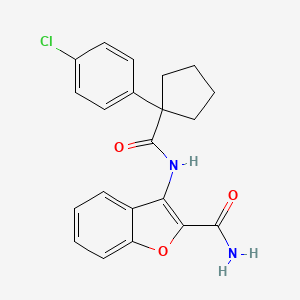
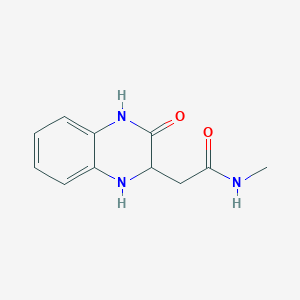
![Azane;2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]acetic acid](/img/structure/B2802820.png)
![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide](/img/structure/B2802821.png)
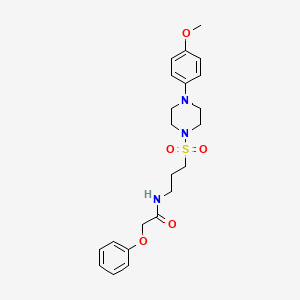
![N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2802826.png)
